molecular formula C21H16N4O4S2 B2531739 8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1208814-64-5

8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2531739
CAS No.: 1208814-64-5
M. Wt: 452.5
InChI Key: XBZWNLOCCREPDP-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H16N4O4S2 and its molecular weight is 452.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Novel Derivative Synthesis: Shah et al. (2016) synthesized novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide and screened them for potential antimicrobial, antifungal, and antimalarial activity (Shah et al., 2016).
  • One-Step Synthesis Approach: Rao and Reddy (2009) developed a facile one-step synthesis process for new types of 8-thiazolyl and 8-thiadiazinyl coumarins, confirming the formation of these compounds through various analytical and spectral data (Rao & Reddy, 2009).

Antimicrobial and Antifungal Activity

  • Thiazole Substituted Coumarins: Parameshwarappa et al. (2009) synthesized innovative thiazole substituted coumarins, conducting antimicrobial and antifungal activity screenings of these compounds (Parameshwarappa et al., 2009).
  • Novel Coumarin Derivatives: Saeed and Ibrar (2011) synthesized 2-oxo-2H-chromene-3-carbohydrazide derivatives and evaluated their antimicrobial activity, establishing their structures through various analytical techniques (Saeed & Ibrar, 2011).

Anti-Inflammatory and Analgesic Agents

  • Benzodifuranyl and Thiazolopyrimidines: Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived compounds, evaluating them as anti-inflammatory and analgesic agents. They found that some compounds showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Antifungal and Antioxidant Agents

  • Triazole Incorporated Coumarin Derivatives: Shaikh et al. (2016) synthesized a series of ethyl-7-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxylates, evaluating them as potential antifungal and antioxidant agents. They found some compounds to be equipotent or more active than standard drugs against certain fungal strains and also demonstrated potent antioxidant activity (Shaikh et al., 2016).

Alzheimer's Disease Treatment

  • Chromenones Linked to 1,2,3-Triazole: Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system and evaluated them for anti-ChE activity. They found one compound to exhibit good anti-acetylcholinesterase activity and neuroprotective effect against H2O2-induced cell death in neurons (Saeedi et al., 2017).

Properties

IUPAC Name

8-methoxy-2-oxo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S2/c1-28-15-5-2-4-12-10-14(20(27)29-17(12)15)19(26)22-8-7-13-11-31-21-23-18(24-25(13)21)16-6-3-9-30-16/h2-6,9-11H,7-8H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZWNLOCCREPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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